molecular formula C15H14N2O5S B2498000 Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate CAS No. 309951-67-5

Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B2498000
CAS No.: 309951-67-5
M. Wt: 334.35
InChI Key: CYPRTSYOIKJHGY-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate involves its interaction with molecular targets and pathways. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the thiophene ring can engage in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethyl-2-(3-aminobenzamido)thiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4,5-dimethyl-2-(3-chlorobenzamido)thiophene-3-carboxylate: Similar structure but with a chloro group instead of a nitro group.

    Methyl 4,5-dimethyl-2-(3-methylbenzamido)thiophene-3-carboxylate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is unique due to the presence of the nitrobenzamido group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-8-9(2)23-14(12(8)15(19)22-3)16-13(18)10-5-4-6-11(7-10)17(20)21/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPRTSYOIKJHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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